1-Bromo-4-chlorophthalazine
Description
1-Bromo-4-chlorophthalazine is a halogenated phthalazine derivative characterized by a bromine atom at position 1 and a chlorine atom at position 4 of the phthalazine ring. Phthalazine derivatives are widely explored for their pharmaceutical applications, particularly as anticancer agents, due to their ability to interact with biological targets via halogen-mediated interactions .
Properties
IUPAC Name |
1-bromo-4-chlorophthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZPYVVYUXHXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310760 | |
| Record name | 1-Bromo-4-chlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082769-36-5 | |
| Record name | 1-Bromo-4-chlorophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082769-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Bromo-4-chlorophthalazine typically involves halogenation reactions. One common method is the bromination of 4-chlorophthalazine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-4-chlorophthalazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield phthalazine derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield amino-phthalazine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
1-Bromo-4-chlorophthalazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chlorophthalazine in biological systems involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
6-Bromo-1,4-dichlorophthalazine (CAS 240400-95-7)
Structural Differences :
- Substituents : Bromine at position 6, chlorine at positions 1 and 3.
- Molecular Formula : C₈H₃BrCl₂N₂ (MW: 277.93 g/mol) vs. C₈H₄BrClN₂ (estimated MW: ~247.48 g/mol for 1-Bromo-4-chlorophthalazine).
Physical Properties :
- Higher molecular weight (277.93 vs. ~247.48 g/mol) likely reduces solubility in polar solvents compared to this compound.
1-Bromo-3-chloro-4-(methylthio)benzene (CAS 101084-82-6)
Structural Differences :
- Core Structure: Benzene ring (non-heterocyclic) vs. phthalazine (nitrogen-containing heterocycle).
- Substituents : Methylthio group at position 4, bromine at 1, and chlorine at 3.
Functional Contrast :
- The benzene derivative lacks the π-deficient phthalazine ring, making it less reactive in nucleophilic aromatic substitution.
- Applications diverge significantly: 1-Bromo-3-chloro-4-(methylthio)benzene is more suited for agrochemical or material science uses, whereas phthalazines are prioritized in medicinal chemistry .
1-(4-Bromo-2-ethylphenyl)hydrazine Hydrochloride (CAS 1628810-35-4)
Structural Differences :
- Functional Groups : Hydrazine moiety and ethyl group on a phenyl ring vs. halogenated phthalazine.
Reactivity and Utility :
- The hydrazine group enables condensation reactions (e.g., formation of heterocycles like pyrazoles), whereas this compound is tailored for halogen-based cross-coupling or substitution reactions.
- Pharmaceutical applications differ: Hydrazine derivatives are often used in antitubercular or antiviral agents, whereas halogenated phthalazines target kinase inhibition .
Tabulated Comparison of Key Compounds
| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | Phthalazine | Br (1), Cl (4) | C₈H₄BrClN₂ | ~247.48 | Anticancer agents, Suzuki coupling |
| 6-Bromo-1,4-dichlorophthalazine | Phthalazine | Br (6), Cl (1,4) | C₈H₃BrCl₂N₂ | 277.93 | Specialty synthesis |
| 1-Bromo-3-chloro-4-(methylthio)benzene | Benzene | Br (1), Cl (3), SCH₃ (4) | C₇H₆BrClS | 237.54 | Agrochemical intermediates |
| 1-(4-Bromo-2-ethylphenyl)hydrazine HCl | Phenylhydrazine | Br (4), C₂H₅ (2), NHNH₂·HCl | C₈H₁₂BrClN₂ | 259.56 | Heterocycle synthesis |
Research Findings and Implications
- Reactivity : Bromine at position 1 in phthalazines facilitates nucleophilic substitution, while chlorine at position 4 stabilizes the ring via electron withdrawal. In contrast, dichloro analogs (e.g., 6-Bromo-1,4-dichlorophthalazine) exhibit reduced solubility and altered reactivity profiles .
- Pharmaceutical Potential: this compound’s balanced halogenation may optimize interactions with ATP-binding pockets in kinases, a trait less pronounced in non-phthalazine derivatives like 1-Bromo-3-chloro-4-(methylthio)benzene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
